molecular formula C19H15NO3 B606951 DBCO-acid CAS No. 1353016-70-2

DBCO-acid

Cat. No. B606951
M. Wt: 305.33
InChI Key: NDLOVDOICXITOK-UHFFFAOYSA-N
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Description

DBCO-Acid is a non-activated building block that adds minimal spacer to modified molecules . In the presence of activators such as EDC or HATU, this reagent can be used to derivatize amine-containing molecules through a stable amide bond .


Molecular Structure Analysis

DBCO-Acid has a chemical formula of C19H15NO3 . It contains a total of 40 bonds; 25 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 eight-membered ring, 2 twelve-membered rings, 1 carboxylic acid (aliphatic), and 1 tertiary amide .


Chemical Reactions Analysis

DBCO-Acid is commonly used for copper-free Click Chemistry reactions . It can react with azide-tagged molecules or biomolecules by strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction .


Physical And Chemical Properties Analysis

DBCO-Acid has a molecular weight of 305.33 . It is a solid substance .

Scientific Research Applications

Bioconjugation

  • Field : Biochemistry
  • Application : DBCO-acid is used in bioconjugation, a process that involves attaching two biomolecules together . This is particularly useful in studying and tracking cellular processes .
  • Method : Researchers can attach DBCO-functionalized probes to azide-labeled biomolecules, such as proteins or nucleic acids, without interfering with natural biological processes .
  • Results : This technique has revolutionized many areas of biology and medicine, from basic research to drug discovery and diagnostics .

Molecular Imaging

  • Field : Biomedical Sciences
  • Application : DBCO-acid is used in molecular imaging, a technique that provides detailed images of biological processes in the body at the molecular level .
  • Method : DBCO-containing fluorescent dyes can be used for fluorescent labeling of azide-tagged molecules .
  • Results : This allows for the tracking of these molecules in live cells and animals, and to image biological processes in real-time .

Drug Delivery

  • Field : Pharmacology
  • Application : DBCO-acid is used in drug delivery systems .
  • Method : The specifics of the method can vary depending on the drug and the target, but it generally involves attaching the drug to a DBCO-functionalized carrier .
  • Results : This allows for more targeted and efficient delivery of drugs .

Development of Chemical Tools

  • Field : Organic Chemistry
  • Application : DBCO-acid is used in the development of chemical tools for probing intricate biological processes .
  • Method : The specifics of the method can vary, but it generally involves using DBCO-acid in click chemistry reactions .
  • Results : This has resulted in a change of paradigm, showing that artificial chemical reactions can occur on cell surfaces, in cell cytosol, or within the body .

Target Identification

  • Field : Molecular Biology
  • Application : DBCO-acid is used in target identification, a process that involves identifying the molecular targets of drugs or other bioactive molecules .
  • Method : This typically involves using DBCO-acid in click chemistry reactions to label and track target molecules .
  • Results : This has improved our understanding of how drugs interact with their targets .

Cell Surface Engineering

  • Field : Cellular Biology
  • Application : DBCO-acid is used in cell surface engineering, a process that involves modifying the surface of cells to change their properties or behavior .
  • Method : This typically involves using DBCO-acid in click chemistry reactions to attach specific molecules to the cell surface .
  • Results : This has allowed researchers to better understand cell behavior and develop new therapeutic strategies .

Synthesis of Hydrogels

  • Field : Materials Science
  • Application : DBCO-acid is used for the surface modification of eight-arm poly (ethylene glycol), to make it susceptible to strain promoted alkyne-azide cycloaddition (SPAAC) with PEG-bis-azide leading to the formation of hydrogels .
  • Method : The method involves using DBCO-acid for the surface modification of eight-arm poly (ethylene glycol). This makes it susceptible to SPAAC with PEG-bis-azide, leading to the formation of hydrogels .
  • Results : These hydrogels are useful for protein immobilization .

In Vivo Cartilage Regeneration

  • Field : Biomedical Engineering
  • Application : DBCO-acid is used in in vivo cartilage regeneration .
  • Method : The specifics of the method can vary, but it generally involves using DBCO-acid in click chemistry reactions .
  • Results : This has allowed researchers to develop new therapeutic strategies for cartilage regeneration .

Development of Biomaterials

  • Field : Biotechnology
  • Application : DBCO-acid is used in the development of biomaterials .
  • Method : The specifics of the method can vary, but it generally involves using DBCO-acid in click chemistry reactions .
  • Results : This has allowed researchers to develop new biomaterials with a wide range of applications .

Protein Labeling

  • Field : Proteomics
  • Application : DBCO-acid is used in protein labeling, a process that involves attaching a label to a protein so it can be detected and tracked .
  • Method : This typically involves using DBCO-acid in click chemistry reactions to attach a label to the protein .
  • Results : This has improved our ability to study proteins and their functions .

Drug-Target Interactions

  • Field : Pharmacology
  • Application : DBCO-acid is used to study drug-target interactions in live cells .
  • Method : This typically involves using DBCO-acid in click chemistry reactions to label and track drug molecules .
  • Results : This has improved our understanding of how drugs interact with their targets .

Tissue Development

  • Field : Developmental Biology
  • Application : DBCO-acid is used to develop molecular tools to investigate tissue development .
  • Method : This typically involves using DBCO-acid in click chemistry reactions to label and track cells or tissues .
  • Results : This has improved our understanding of tissue development .

Safety And Hazards

DBCO-Acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

DBCO-Acid has been widely used in bioconjugation, labeling, and chemical biology . It is expected that if a new photoclick reaction using visible or NIR light is proposed in the future, it will be more useful for biomedical applications .

properties

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-18(11-12-19(22)23)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLOVDOICXITOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DBCO-acid

CAS RN

1353016-70-2
Record name 11,12-Didehydro-gamma-oxodibenz[b,f]azocine-5(6H)-butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
84
Citations
S Beck, J Schultze, HJ Räder, R Holm, M Schinnerer… - Polymers, 2018 - mdpi.com
… In a three-step synthesis DBCO-Lys (8) was synthesized starting with DBCO-acid. Activation of the carboxylic acid via the pentafluorophenyl ester approach led to DBCO-PFP-ester (6) …
Number of citations: 16 www.mdpi.com
SMM Dadfar, S Sekula‐Neuner, U Bog, V Trouillet… - Small, 2018 - Wiley Online Library
… For this purpose, we first functionalized the surface of hydroxyl-terminated glass with DBCO-acid which is a cyclooctyne with a carboxyl group. Then, separately, the DBCO-terminated …
Number of citations: 34 onlinelibrary.wiley.com
PM Klein, S Kern, DJ Lee, J Schmaus, M Höhn… - Biomaterials, 2018 - Elsevier
… It can be incorporated into the shielding agents via SPS by using DBCO acid. The use of SPS allows for changes to each unit of the shielding agent. By these means, we synthesized …
Number of citations: 71 www.sciencedirect.com
K Uto - tntjapan.org
… The P(NIPAAm-co-HIPAAm) copolymers were then reacted with dibenzylcyclooctyne-acid (DBCOacid) to immobilize cyclooctyne groups on the side chain (Figure 1a). Since …
Number of citations: 0 www.tntjapan.org
M Wang, S Kejian, L Ye, J Chen, L Ma - Bioconjugate Chemistry, 2023 - ACS Publications
… DBCO-acid was shown to have little effect on cell migration and invasion, while DBCO-amine did, but much less than that caused by positively charged click modifications. We …
Number of citations: 3 pubs.acs.org
M Jain, R Rajan, SH Hyon, K Matsumura - Biomaterials science, 2014 - pubs.rsc.org
… In this reaction, CDI was first dissolved in solvent F, and then DBCO acid dissolved in solvent F was added and allowed to react at 25 C for 2 h. Subsequently, dextran and PYP …
Number of citations: 61 pubs.rsc.org
H Ko, S Son, S Bae, JH Kim, GR Yi, JH Park - Nanotechnology, 2016 - iopscience.iop.org
… To activate the carboxyl group of DBCO-acid, EDC (17.3 mg, 0.09 mmol), NHS (10.4 mg, 0.12 mmol), and TEA (18.2 mg, 0.18 mmol) were added to the DBCO-acid solution (20 mg, 0.06 …
Number of citations: 27 iopscience.iop.org
J Xu, TM Filion, F Prifti, J Song - Chemistry–An Asian Journal, 2011 - Wiley Online Library
… b) Synthesis of PEG–(DBCO)x (DBCO=dibenzocyclooctyne) by reacting azadibenzocyclooctyne acid (DBCO acid) with PEG in CH 2 Cl 2 under the catalysis of N,N′-…
Number of citations: 116 onlinelibrary.wiley.com
V Šlachtová, S Bellová, A La‐Venia… - Angewandte …, 2023 - Wiley Online Library
… -ol (SCO) and dibenzocyclooctyne acid (DBCO-acid) (Figure 5C). … any reaction of Trz+4 with DBCO-acid. This might be attributed … [24] Given that Trz+4 did not react with DBCO-acid, we …
Number of citations: 6 onlinelibrary.wiley.com
S Rigo, G Gunkel-Grabole, W Meier, CG Palivan - Langmuir, 2018 - ACS Publications
… Plasma-activated silica wafers were reacted simultaneously to thiol and amine-containing silanes prior to the condensation reaction between the amine and the DBCO-acid. In order to …
Number of citations: 22 pubs.acs.org

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